molecular formula C15H24 B1231322 (Z)-alpha-Bisabolene CAS No. 29837-07-8

(Z)-alpha-Bisabolene

Cat. No.: B1231322
CAS No.: 29837-07-8
M. Wt: 204.35 g/mol
InChI Key: YHBUQBJHSRGZNF-AUWJEWJLSA-N
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Description

(Z)-alpha-Bisabolene is a naturally occurring sesquiterpene hydrocarbon found in various plants, including chamomile and certain species of trees. It is known for its pleasant aroma and is often used in the fragrance industry. This compound also exhibits various biological activities, making it of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-alpha-Bisabolene can be synthesized through several methods, including the catalytic hydrogenation of bisabolol and the cyclization of farnesyl pyrophosphate. The reaction conditions typically involve the use of catalysts such as palladium or platinum under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources like essential oils of chamomile. The extraction process involves steam distillation followed by purification through fractional distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (Z)-alpha-Bisabolene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form bisabolone and bisabolol oxide.

    Reduction: Hydrogenation can convert it to bisabolane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts like palladium or platinum are used under hydrogen gas.

    Substitution: Halogenation typically involves reagents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Bisabolone, bisabolol oxide.

    Reduction: Bisabolane.

    Substitution: Halogenated bisabolenes.

Scientific Research Applications

(Z)-alpha-Bisabolene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its role in plant defense mechanisms.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.

Mechanism of Action

The biological effects of (Z)-alpha-Bisabolene are primarily mediated through its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can disrupt microbial cell membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

    Alpha-Bisabolol: Another sesquiterpene alcohol with similar biological activities.

    Beta-Bisabolene: An isomer with different spatial arrangement but similar chemical properties.

    Farnesene: A related sesquiterpene with applications in agriculture and industry.

Uniqueness: (Z)-alpha-Bisabolene is unique due to its specific geometric configuration, which imparts distinct biological activities and aromatic properties compared to its isomers and related compounds.

Properties

IUPAC Name

1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBUQBJHSRGZNF-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC(CC1)/C(=C\CC=C(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601037278
Record name 4-((1Z)-1,5-Dimethyl-1,4-hexadien-1-yl)-1-methyl-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

276.00 to 277.00 °C. @ 760.00 mm Hg
Record name 2,7,10-Bisabolatriene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29837-07-8, 17627-44-0
Record name cis-α-Bisabolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29837-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-alpha-Bisabolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029837078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-((1Z)-1,5-Dimethyl-1,4-hexadien-1-yl)-1-methyl-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,7,10-Bisabolatriene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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